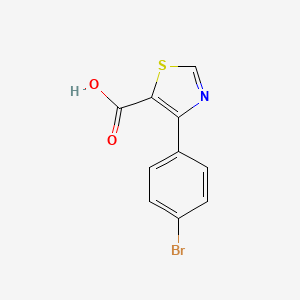

![molecular formula C17H20N4O5S B2451039 N-((4-morpholinopyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797619-26-1](/img/structure/B2451039.png)

N-((4-morpholinopyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the introduction of the morpholine and benzo[b][1,4]dioxine rings. The sulfonamide group would likely be introduced in a later step .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of these groups suggests that the compound could have a variety of chemical properties and could interact with a number of different biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the morpholine ring could participate in reactions with electrophiles, while the sulfonamide group could act as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar, while the aromatic rings could contribute to its stability .Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

Research into sulfonamides, including those containing benzodioxane and morpholino pyrimidinyl groups, has demonstrated a range of biological activities. These compounds have been investigated for their potential as enzyme inhibitors, with particular emphasis on their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE). For instance, a study synthesized new sulfonamides to test against yeast α-glucosidase and AChE, finding that most compounds exhibited substantial inhibitory activity against α-glucosidase and weaker activity against AChE. The study highlights the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties, underscoring their potential therapeutic applications (Abbasi et al., 2019).

Additionally, sulfonamide compounds have demonstrated antimicrobial potency, with some showing good to potent activity against both bacterial and fungal strains. This antimicrobial activity, coupled with their enzyme inhibition capabilities, positions these sulfonamides as promising candidates for further pharmacological exploration. Specifically, compounds like those synthesized by Janakiramudu et al. (2017) not only showed good yields but also exhibited significant antimicrobial activity, illustrating the potential of these molecules in combating microbial infections and diseases Janakiramudu et al., 2017.

Antioxidant Properties

Sulfonamide derivatives have also been explored for their antioxidant properties. Research into novel 1H-3-indolyl derivatives containing various heterocycles paired with indole and thiophene aimed to investigate potential activities as antioxidants. One study found that these derivatives exhibited high-efficiency antioxidant activity, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)), highlighting the potential of sulfonamide-based compounds in mitigating oxidative stress and its associated pathologies (Aziz et al., 2021).

Molecular Docking and Biological Evaluation

The synthesis and biological evaluation of sulfonamide derivatives, coupled with molecular docking studies, have provided insights into their potential mechanisms of action against various targets, including enzymes involved in disease pathogenesis. For instance, molecular docking studies have been employed to understand the interaction of synthesized sulfonamides with enzyme active sites, further elucidating their inhibitory mechanisms and potential therapeutic applications. These studies underscore the importance of sulfonamides in the development of new therapeutic agents with diverse biological activities Irshad et al., 2019.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c22-27(23,13-1-2-14-15(11-13)26-10-9-25-14)19-12-16-18-4-3-17(20-16)21-5-7-24-8-6-21/h1-4,11,19H,5-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXXNTVKXSMJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)

![Methyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2450968.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2450970.png)

![N-(Furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2450978.png)